molecular formula C19H19ClN2OS B3020287 3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893788-94-8

3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B3020287
CAS No.: 893788-94-8
M. Wt: 358.88
InChI Key: SUQOMLUYSBDCQW-UHFFFAOYSA-N
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Description

This compound features a bridged bicyclic methanobenzooxadiazocine core fused with a benzene ring. Key structural attributes include:

  • 3-Chlorophenyl substituent: Enhances lipophilicity and electronic effects via the electron-withdrawing chlorine atom.
  • 8-Ethyl and 2-methyl groups: Influence steric bulk and conformational flexibility.
  • Thione (C=S) group at position 4: Contrasts with ketones (C=O) in analogs, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding) .

Properties

IUPAC Name

10-(3-chlorophenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-3-12-7-8-17-15(9-12)16-11-19(2,23-17)22(18(24)21-16)14-6-4-5-13(20)10-14/h4-10,16H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQOMLUYSBDCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodiazocine core and thione functional groups. Its molecular formula is C18H20ClN3OSC_{18}H_{20}ClN_3OS, with a molecular weight of approximately 359.89 g/mol. The presence of the chlorophenyl group is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazocines exhibit significant antibacterial effects. For instance, compounds structurally similar to 3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli12
Target CompoundS. aureus14
Target CompoundE. coli11

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study: Anticancer Effects
A study conducted on human breast cancer cells (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. The IC50 value was reported to be approximately 25 µM, suggesting potent activity against this cancer type.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The thione group may interact with various enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Targeting Specific Receptors : Preliminary data suggest that it may interact with certain cellular receptors implicated in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

  • Substituent Differences: 3-Methoxyphenyl vs. Ketone (C=O) vs. Thione (C=S): Thione exhibits stronger hydrogen-bond acceptor capacity (S atom) and lower solubility in polar solvents .
  • Synthetic Implications : Both likely require multi-step syntheses, but thione introduction may demand specialized reagents (e.g., CS₂ or Lawesson’s reagent) .

Oxadiazole-Thione Derivatives

  • Example: 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () Simpler Monocyclic Structure: Lacks the fused bicyclic system, reducing steric complexity. Bioactivity: Oxadiazole-thiones are associated with antimicrobial and anticancer activities, suggesting the target compound’s thione group may confer similar properties .

Triazole-Thione Hybrids

  • Example: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Hydrogen-Bonding Networks: Thione participates in N–H···S and O–H···S interactions, stabilizing crystal lattices. The target compound’s thione may enable analogous solid-state packing .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Group Notable Properties
Target Compound Methanobenzooxadiazocine 3-Cl, 8-Ethyl, 2-Me Thione (C=S) High lipophilicity; low solubility
3-(3-Methoxyphenyl)-...-one () Methanobenzooxadiazocine 3-OCH₃, 8-Me, 2-Me Ketone (C=O) Moderate solubility; electron-donating effects
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2-thione Oxadiazole Pyridinyl Thione (C=S) Antimicrobial activity
Triazole-thione Hybrid () Triazole 2-Cl, 2-Cl-Benzylidene Thione (C=S) Strong hydrogen-bonding networks

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